Cas no 106114-42-5 (1,3,8-Triazaspiro[4.5]decan-4-one,3-(2-fluoroethyl)-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-)
106114-42-5 structure
Product Name:1,3,8-Triazaspiro[4.5]decan-4-one,3-(2-fluoroethyl)-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-
Numero CAS:106114-42-5
MF:C25H29F2N3O2
MW:441.513473272324
CID:167098
PubChem ID:129198
Update Time:2025-04-19
1,3,8-Triazaspiro[4.5]decan-4-one,3-(2-fluoroethyl)-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,3,8-Triazaspiro[4.5]decan-4-one,3-(2-fluoroethyl)-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-
- 3-N-(2-fluoroethyl)spiperone
- 1,3,8-Triazaspiro(4.5)decan-4-one, 3-(2-fluoroethyl)-8-(4-(4-fluorophenyl)-4-oxobutyl)-1-phenyl-
- 2-(2-fluoroethyl)-8-[4-(4-fluorophenyl)-4-oxobutyl]-4-phenyl-2,4,8-triazaspiro[4.5]decan-1-one
- 3-(2'-Fluoroethyl)spiperone
- AC1L2V66
- FESP
- Fluoroethyl-spiperone
- FESP, Fluoroethylspiperone
- 3-(2-fluoroethyl)-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
- 3-(2-FLUOROETHYL)-8-(4-(4-FLUOROPHENYL)-4-OXOBUTYL)-1-PHENYL-1,3,8-TRIAZASPIRO(4.5)DECAN-4-ONE
- FBL40PW9PY
- UNII-FBL40PW9PY
- 18F-FESP
- 106114-42-5
- FLUOROETHYL SPIPERONE
- DTXSID80147523
-
- Inchi: 1S/C25H29F2N3O2/c26-14-18-29-19-30(22-5-2-1-3-6-22)25(24(29)32)12-16-28(17-13-25)15-4-7-23(31)20-8-10-21(27)11-9-20/h1-3,5-6,8-11H,4,7,12-19H2
- Chiave InChI: MNARAEXGMVEFDO-UHFFFAOYSA-N
- Sorrisi: FCCN1CN(C2C=CC=CC=2)C2(C1=O)CCN(CCCC(C1C=CC(=CC=1)F)=O)CC2
Proprietà calcolate
- Massa esatta: 441.22297
- Massa monoisotopica: 441.223
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 32
- Conta legami ruotabili: 8
- Complessità: 639
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.6
- Superficie polare topologica: 43.9Ų
Proprietà sperimentali
- Densità: 1.27
- Punto di ebollizione: 631.9°Cat760mmHg
- Punto di infiammabilità: 336°C
- Indice di rifrazione: 1.605
- PSA: 43.86
- LogP: 3.83980
1,3,8-Triazaspiro[4.5]decan-4-one,3-(2-fluoroethyl)-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl- Letteratura correlata
-
Xiaofei Zhu,Tiejun Li,Xiang Gu,Sixue Zhang,Yi Liu,Yu Wang,Xiangshi Tan Metallomics 2013 5 551
-
Xiaofei Zhu,Tiejun Li,Xiang Gu,Sixue Zhang,Yi Liu,Yu Wang,Xiangshi Tan Metallomics 2013 5 551
-
Sean F. McWilliams,Brandon Q. Mercado,K. Cory MacLeod,Majed S. Fataftah,Maxime Tarrago,Xiaoping Wang,Eckhard Bill,Shengfa Ye,Patrick L. Holland Chem. Sci. 2023 14 2303
-
Xiaodong Yang,Yueyan Zhang,Bingjie Zhang,Sikun Zhang,Xu Liu,Guoping Li,Dake Chu,Yongtao Zhao,Gang He J. Mater. Chem. C 2020 8 16326
-
Claudio Greco,Vincent Fourmond,Carole Baffert,Po-hung Wang,Sébastien Dementin,Patrick Bertrand,Maurizio Bruschi,Jochen Blumberger,Luca de Gioia,Christophe Léger Energy Environ. Sci. 2014 7 3543
106114-42-5 (1,3,8-Triazaspiro[4.5]decan-4-one,3-(2-fluoroethyl)-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-) Prodotti correlati
- 93801-18-4(N-(p-Aminophenethyl)spiperone)
- 749-02-0(Spiperone)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
Fornitori consigliati
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso